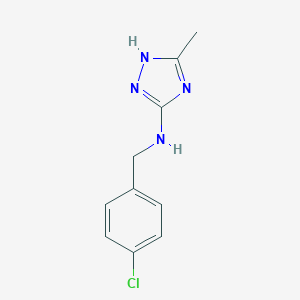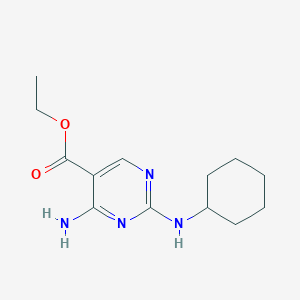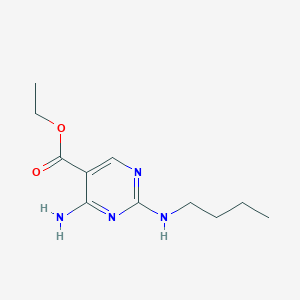
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine, also known as CBTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is still not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine may exert its biological activities through the inhibition of enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the induction of apoptosis in cancer cells, and the enhancement of plant immunity against fungal pathogens. In addition, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments include its broad-spectrum activity against various microorganisms, its low toxicity in mammalian cells, and its potential for use in various applications. However, the limitations of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine include its limited solubility in water, which may affect its efficacy in certain applications, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine. One potential direction is the development of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine-based therapeutics for the treatment of fungal and bacterial infections and cancer. Another potential direction is the optimization of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine synthesis methods to improve its efficacy and reduce its cost. Additionally, the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine's mechanism of action and its potential applications in material science and agriculture may lead to the development of new functional materials and crop protection strategies.
In conclusion, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis methods for various applications.
合成方法
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 5-methyl-4H-1,2,4-triazole-3-thiol, followed by subsequent reactions with sodium hydroxide and ammonium chloride. The final product is obtained through recrystallization and purification processes.
科学研究应用
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit antifungal, antibacterial, and antitumor activities. In agriculture, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a fungicide to control plant diseases. In material science, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
属性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c1-7-13-10(15-14-7)12-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChI 键 |
LRLRGEUDCHUSTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)




![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276549.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)
![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)